Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-dioxa-8-azaspiro[45]decane-6-carboxylate is a chemical compound with the molecular formula C10H17NO4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with similar structural features but lacking the ester group.
4-Piperidone ethylene acetal: Another spiro compound with a different functional group arrangement.
Uniqueness
Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-12-8(11)7-6-10-3-2-9(7)13-4-5-14-9/h7,10H,2-6H2,1H3 |
InChI Key |
CJCHOWAVFHZGQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCC12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.